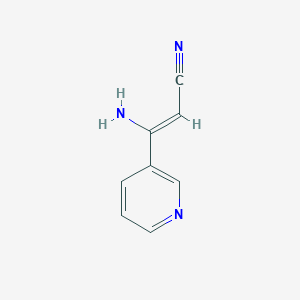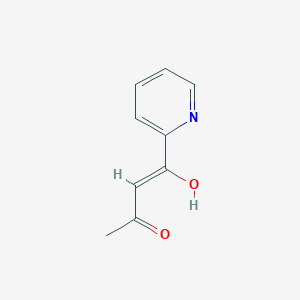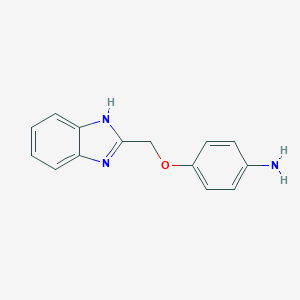![molecular formula C21H16FN7OS B263887 3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B263887.png)
3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of protein kinases by binding to their active site. This binding prevents the phosphorylation of target proteins, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound can reduce the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments include its high purity and yield, as well as its potential as an inhibitor of protein kinases. However, the limitations of using this compound include its cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one. These include the optimization of the synthesis method to reduce cost and increase yield, the development of more potent and selective inhibitors of protein kinases, and the investigation of the potential therapeutic applications of this compound in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has potential applications in the field of biochemistry and pharmacology. This compound has been studied for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. The inhibition of protein kinases has been shown to have therapeutic potential in the treatment of cancer and other diseases. Further research and development of this compound may lead to the discovery of new and effective treatments for these diseases.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one involves the condensation of 4-fluorobenzaldehyde with 2-methyl-5-nitro-1H-pyrazole in the presence of a base. The resulting intermediate is then treated with thiosemicarbazide and triethylamine to form the final product. This synthesis method has been optimized to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one has potential applications in the field of biochemistry and pharmacology. This compound has been studied for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. The inhibition of protein kinases has been shown to have therapeutic potential in the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C21H16FN7OS |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-2-methyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H16FN7OS/c1-13-19(14-7-9-15(22)10-8-14)20-23-16(11-18(30)29(20)25-13)12-31-21-24-26-27-28(21)17-5-3-2-4-6-17/h2-11,25H,12H2,1H3 |
InChI-Schlüssel |
NKMGJLBSRHELIE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=C(C=C5)F |
Kanonische SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



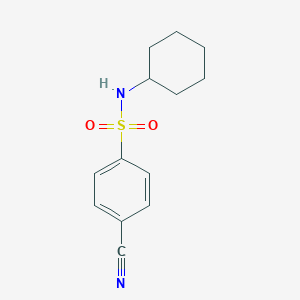

![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)
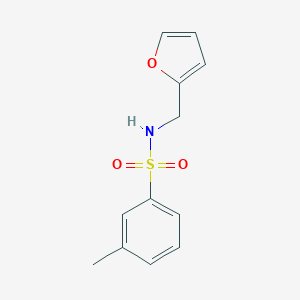


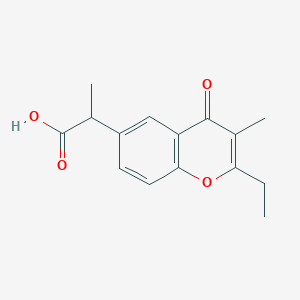
![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)

